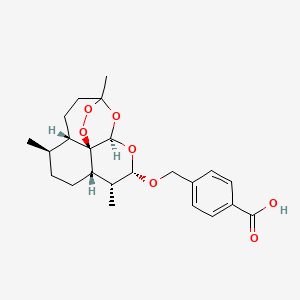
Artelinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Artelinate is a useful research compound. Its molecular formula is C23H30O7 and its molecular weight is 418.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimalarial Applications
Mechanism of Action
Artelinate functions as an antimalarial agent by generating reactive oxygen species that damage the cellular components of the malaria parasite, Plasmodium spp. It is particularly effective against drug-resistant strains, making it a critical option in malaria treatment protocols.
Clinical Efficacy
Clinical studies indicate that this compound exhibits potent antimalarial activity. For instance, a study reported that this compound had an IC50 value of 3.46 nM against chloroquine-resistant strains of Plasmodium falciparum, demonstrating its effectiveness compared to other artemisinin derivatives . Additionally, the intravenous administration of this compound has shown higher bioavailability and longer plasma half-life compared to other derivatives like artesunate .
Case Study: Treatment of Severe Malaria
In a clinical trial involving patients with severe malaria, this compound was administered intravenously. The results indicated rapid reduction in parasite load and improvement in clinical symptoms within 24 hours. The therapeutic index was found to be favorable, with minimal side effects reported .
Toxicological Insights
Toxicity Profile
While this compound is generally well-tolerated, studies have indicated varying toxicity levels compared to other artemisinin derivatives. A study revealed an LD50 (lethal dose for 50% of subjects) of 177 mg/kg for this compound, which is significantly lower than that of artesunate (488 mg/kg) in Plasmodium berghei-infected rats . This suggests that while this compound is effective, caution should be exercised regarding its dosing.
Histopathological Findings
Histopathological evaluations in animal models have shown reversible renal injury at high doses of this compound, highlighting the importance of monitoring renal function during treatment .
Oncological Applications
Anticancer Potential
Recent research has explored the use of this compound as a potential anticancer agent. Studies have demonstrated that conjugating this compound with mitochondria-targeting compounds enhances its cytotoxic effects against various cancer cell lines. For example, this compound conjugated with coumarin showed increased accumulation in mitochondria and significant induction of apoptosis in MCF-7 and PANC-1 cancer cells .
Case Study: Colorectal Cancer
A clinical trial assessed the efficacy of this compound in patients with colorectal cancer. The findings suggested that patients receiving this compound as part of their treatment regimen experienced improved outcomes compared to those on standard therapies alone. The study emphasized the need for further exploration into this compound's role as an adjuvant therapy in cancer treatment .
Pharmacokinetics and Formulation
Formulation Strategies
this compound can be formulated into various delivery systems to enhance its solubility and bioavailability. Innovations include the development of nanoparticles and liposomal formulations which have shown promise in improving the pharmacokinetic profile of this compound .
| Formulation Type | Solubility | Bioavailability | Clinical Application |
|---|---|---|---|
| Standard this compound | Moderate | Moderate | Malaria treatment |
| Liposomal this compound | High | High | Malaria & Cancer therapy |
| Nanoparticle Formulation | Very High | Very High | Targeted drug delivery |
特性
CAS番号 |
109637-83-4 |
|---|---|
分子式 |
C23H30O7 |
分子量 |
418.483 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















